1-(o-Tolyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Description
Key Structural Features:
- Ring Puckering : The cyclohexenone ring adopts a half-chair conformation, with the carbonyl oxygen at position 4 contributing to planarity in the pyrazole ring.
- Tautomerism : The keto-enol tautomerism common in indazolones is suppressed here due to the stability of the keto form (C=O at position 4), as evidenced by computational studies on analogous structures.
- Substituent Effects : The o-tolyl group’s methyl substituent at the ortho position creates steric hindrance, slightly distorting the dihedral angle between the aromatic ring and the bicyclic core.
Spectroscopic Characterization (NMR, IR, MS)
Spectroscopic data for this compound can be inferred from structurally related indazolones:
Nuclear Magnetic Resonance (NMR):
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy:
Mass Spectrometry (MS):
- Molecular ion peak at m/z 226.3 (C₁₄H₁₄N₂O).
- Characteristic fragments at m/z 198 (loss of CO) and 119 (o-tolyl group).
Crystallographic and Computational Structural Validation
While single-crystal X-ray diffraction data for this specific compound are not reported in the provided sources, computational models and analogous structures offer insights:
Computational Studies:
Comparative Crystallography:
- Related indazolones, such as 4,5,6,7-tetrahydro-1H-indazol-4-one, exhibit monoclinic crystal systems with hydrogen-bonding networks stabilizing the keto form.
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-(2-methylphenyl)-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C14H14N2O/c1-10-5-2-3-6-12(10)16-13-7-4-8-14(17)11(13)9-15-16/h2-3,5-6,9H,4,7-8H2,1H3 |
InChI Key |
SZBMZUBCXNPXAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)CCC3 |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Cyclization of Diketone Precursors
A common route involves the reaction of hydrazine hydrate with diketone intermediates to form the indazole core. For example, cyclohexanone derivatives substituted with o-tolyl groups undergo cyclization under acidic or basic conditions.
Procedure :
- Synthesis of Diketone : o-Tolualdehyde is condensed with a diketone precursor (e.g., cyclohexanedione) in the presence of a base (e.g., piperidine) to form a bis-ketone intermediate.
- Cyclization : The intermediate reacts with hydrazine hydrate in methanol under reflux, forming the tetrahydroindazolone scaffold.
Key Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Hydrazine hydrate | Methanol | Reflux | 5–24 h | 65–98% |
| Piperidine | DMSO | RT | 5 h | ~98% |
Mechanism :
The diketone undergoes nucleophilic attack by hydrazine, forming a hydrazone intermediate. Subsequent cyclization and dehydration yield the indazolone core.
Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Introducing the o-tolyl group via palladium-catalyzed cross-coupling is viable for aryl-substituted derivatives.
Procedure :
- Bromination : A bromo-substituted indazolone precursor is prepared via electrophilic substitution.
- Coupling : Reaction with o-tolylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) forms the C–C bond.
Example :
Reaction of 5-bromo-1,5,6,7-tetrahydro-4H-indazol-4-one with o-tolylboronic acid yields the target compound with moderate yields (~50–60%).
Advantages :
- High regioselectivity.
- Compatibility with diverse aryl groups.
Imino Diels-Alder Reactions
Acid-Catalyzed [4+2] Cycloaddition
This method leverages o-tolualdehyde in imino Diels-Alder reactions to construct the tetrahydroquinoline-indazole hybrid scaffold.
Procedure :
- Imine Formation : o-Tolualdehyde reacts with aniline derivatives to form Schiff bases.
- Cycloaddition : N-Vinyl formamide acts as the diene, undergoing acid-catalyzed [4+2] cycloaddition to form the bicyclic structure.
Optimized Conditions :
| Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| p-TsOH (10 mol%) | EtOH/MeCN | RT | 56–75% |
Mechanism :
The imine serves as the dienophile, reacting with the diene (N-vinyl formamide) to form the tetrahydroquinoline-indazole framework.
Enzymatic and Catalytic Approaches
CuI-Mediated Cyclization
Copper catalysts facilitate the formation of indazoles from aryl azides.
Procedure :
- Schiff Base Formation : o-Tolualdehyde reacts with aniline to form an azidobenzaldehyde Schiff base.
- Cyclization : CuI and TMEDA promote cyclization to yield the indazole core.
Example :
Reaction of 2-azidobenazldehyde with 4-methoxyaniline yields 2-(4-methoxyphenyl)-2H-indazole (94% yield).
Limitations :
- Requires anhydrous conditions.
- Limited scalability for large batches.
Comparative Analysis of Methods
| Method | Key Steps | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Hydrazine Cyclization | Diketone → Hydrazone → Indazolone | 65–98% | High yields, scalable | Requires strong bases |
| Suzuki Coupling | Bromination → Cross-coupling | 50–60% | Regioselective, diverse substrates | Expensive catalysts |
| Imino Diels-Alder | Imine → Cycloaddition | 56–75% | Mild conditions, no metal catalysts | Limited to specific dienes |
| CuI-Mediated | Schiff base → Cyclization | 50–94% | Efficient for aryl azides | Anhydrous conditions required |
Chemical Reactions Analysis
Types of Reactions
1-(o-Tolyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the indazole ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(o-Tolyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 1-(o-Tolyl)-1,5,6,7-tetrahydro-4H-indazol-4-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. Detailed studies are required to elucidate the exact molecular mechanisms and targets.
Comparison with Similar Compounds
Opioid Receptor Agonists
The compound 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-indazol-4-one () shares the indazolone core with the target compound but differs in substituents:
- Substituent Impact : The 2,4-dibromophenyl group enhances halogen bonding with opioid receptors, while the 3,6,6-trimethyl groups stabilize the tautomeric form critical for receptor activation .
- Activity : Demonstrates 10-fold higher selectivity for μ-opioid receptors over δ- and κ-subtypes compared to morphine, with reduced gastrointestinal dysfunction .
- Key Difference : The o-tolyl group in the target compound lacks bromine’s electronegativity, which may reduce opioid receptor affinity but improve metabolic stability.
Anticancer s-Triazine Derivatives
Compounds like 7m, 7n, 7o () feature indazolone linked to s-triazine rings with morpholino or aryl amino groups:
- Mechanism : Inhibit triple-negative breast cancer (TNBC) via EGFR/PI3K/AKT/mTOR pathway blockade.
- Structural Advantage : The triazine moiety introduces hydrogen-bonding interactions with kinase ATP-binding pockets .
- Comparison : The target compound’s o-tolyl group may limit polarity, reducing solubility but enhancing membrane permeability compared to triazine derivatives.
Human Neutrophil Elastase (HNE) Inhibitors
Indazolone derivatives in act as competitive HNE inhibitors:
- Kinetic Profile : Derivatives like 6b and 7a show competitive inhibition (Kᵢ: 0.8–1.2 µM), with substituents like aryl groups enhancing binding to the enzyme’s active site .
- Tautomerism : Theoretical studies () confirm the 1H-tautomer is dominant, aligning with optimal HNE binding conformations.
- Divergence : The o-tolyl group’s steric bulk may hinder access to HNE’s catalytic triad compared to smaller substituents.
Tautomeric Stability and Solvent Effects
Computational studies () reveal:
- 1H vs. 2H Tautomers : The 1H-tautomer is energetically favored in gas and polar solvents due to higher dipole moments (e.g., 1H: 5.2 D vs. 2H: 3.8 D for 6,6-dimethyl derivatives) .
- Impact of Substituents : Methyl groups at the 6-position (e.g., 6,6-dimethyl) stabilize the indazolone core, while electron-withdrawing groups (e.g., trifluoromethyl) shift tautomeric equilibria .
Biological Activity
1-(o-Tolyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound belonging to the indazole family. This compound features an indazole core with an ortho-tolyl group attached, which influences its chemical properties and biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 176.22 g/mol
- CAS Number : 499206-33-6
The structure includes a fused five-membered ring containing nitrogen atoms, which contributes to its reactivity and interaction with biological targets.
Synthesis
The synthesis of 1-(o-Tolyl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves several steps:
- Formation of the indazole core through cyclization reactions.
- Introduction of the ortho-tolyl group via electrophilic aromatic substitution.
- Purification and characterization using techniques such as NMR and mass spectrometry.
Anticancer Activity
Research indicates that 1-(o-Tolyl)-1,5,6,7-tetrahydro-4H-indazol-4-one exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspases and modulating cell cycle regulators.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Caspase activation |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 25 | Apoptosis induction |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The antimicrobial mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
The biological activity of 1-(o-Tolyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : It has been shown to affect signaling pathways related to apoptosis and cell cycle regulation.
Case Studies
A study conducted on the effects of this compound on K562 leukemic cells demonstrated that treatment with concentrations as low as 10 µM resulted in significant reductions in cell viability. The study utilized flow cytometry and immunoblotting techniques to assess changes in protein expression associated with apoptosis.
Key Findings:
- Caspase Activation : Increased levels of activated caspase-3 were observed after treatment.
- PCNA Reduction : A marked decrease in proliferating cell nuclear antigen (PCNA) levels indicated reduced cell proliferation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
